![molecular formula C24H40O3 B12552221 Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- CAS No. 143286-87-7](/img/structure/B12552221.png)
Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- is a chemical compound with the molecular formula C24H40O3 It is characterized by the presence of a hexadecyloxy group attached to a hydroxyphenyl ethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- typically involves the alkylation of 4-hydroxyacetophenone with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are optimized for scalability, often involving automated chromatography systems and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 4-(hexadecyloxy)benzoic acid.
Reduction: Formation of 1-[4-(hexadecyloxy)-2-hydroxyphenyl]ethanol.
Substitution: Formation of 1-[4-(hexadecyloxy)-2-alkoxyphenyl]ethanone or 1-[4-(hexadecyloxy)-2-acetoxyphenyl]ethanone.
Applications De Recherche Scientifique
Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The hexadecyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially disrupting membrane integrity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- can be compared with other similar compounds, such as:
1-(4-(decyloxy)-2-hydroxyphenyl)ethanone: Similar structure but with a shorter alkyl chain, resulting in different physicochemical properties and biological activities.
1-(4-hydroxyphenyl)ethanone: Lacks the alkoxy group, leading to reduced lipophilicity and different reactivity.
1-(4-ethoxyphenyl)ethanone: Contains a shorter ethoxy group, affecting its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
143286-87-7 |
|---|---|
Formule moléculaire |
C24H40O3 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
1-(4-hexadecoxy-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27-22-17-18-23(21(2)25)24(26)20-22/h17-18,20,26H,3-16,19H2,1-2H3 |
Clé InChI |
PJDDXOSKJJCJQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


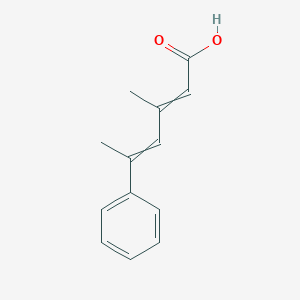
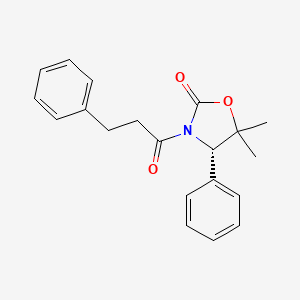
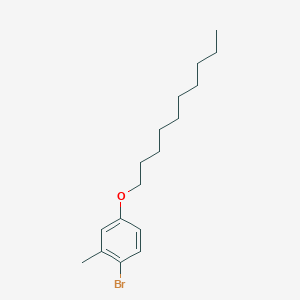
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
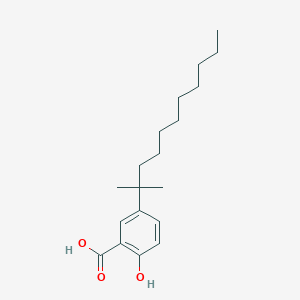

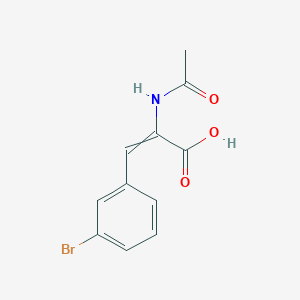
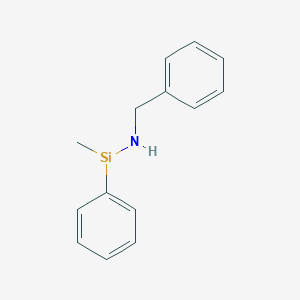
![1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one](/img/structure/B12552191.png)
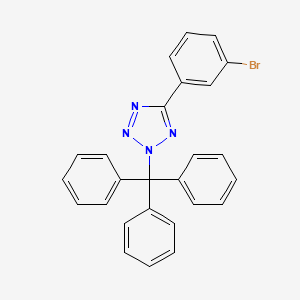
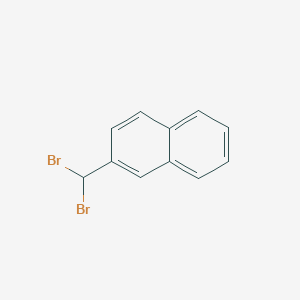
![4-[(16-Fluorohexadecyl)oxy]benzoic acid](/img/structure/B12552208.png)
![N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide](/img/structure/B12552212.png)

